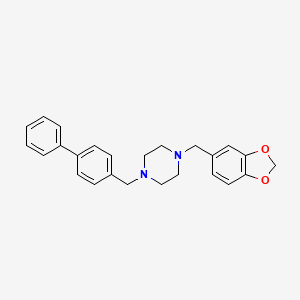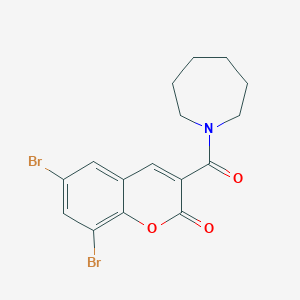methanone](/img/structure/B3442340.png)
[4-(1-azepanylcarbonyl)phenyl](2,5-dimethoxyphenyl)methanone
Descripción general
Descripción
[4-(1-azepanylcarbonyl)phenyl](2,5-dimethoxyphenyl)methanone, also known as ACPD, is a chemical compound that has been widely studied for its potential applications in scientific research. ACPD belongs to the class of phenylcarbonyl compounds and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
[4-(1-azepanylcarbonyl)phenyl](2,5-dimethoxyphenyl)methanone acts as an agonist of mGluRs, specifically mGluR1 and mGluR5. When [4-(1-azepanylcarbonyl)phenyl](2,5-dimethoxyphenyl)methanone binds to these receptors, it activates intracellular signaling pathways that modulate synaptic transmission. [4-(1-azepanylcarbonyl)phenyl](2,5-dimethoxyphenyl)methanone has been shown to increase the release of neurotransmitters, such as glutamate, and enhance synaptic plasticity.
Biochemical and Physiological Effects:
[4-(1-azepanylcarbonyl)phenyl](2,5-dimethoxyphenyl)methanone has been found to have various biochemical and physiological effects, including modulation of synaptic transmission, enhancement of synaptic plasticity, and regulation of intracellular signaling pathways. [4-(1-azepanylcarbonyl)phenyl](2,5-dimethoxyphenyl)methanone has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [4-(1-azepanylcarbonyl)phenyl](2,5-dimethoxyphenyl)methanone in lab experiments is its specificity for mGluRs, which allows for targeted modulation of synaptic transmission. A limitation of using [4-(1-azepanylcarbonyl)phenyl](2,5-dimethoxyphenyl)methanone is its potential toxicity at high concentrations, which can affect experimental outcomes.
Direcciones Futuras
There are several future directions for the use of [4-(1-azepanylcarbonyl)phenyl](2,5-dimethoxyphenyl)methanone in scientific research. One direction is the investigation of the role of mGluRs in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is the development of novel compounds that target mGluRs and have improved pharmacological properties. Additionally, the use of [4-(1-azepanylcarbonyl)phenyl](2,5-dimethoxyphenyl)methanone in pain research and the investigation of its potential as a therapeutic agent for pain management is an area of future research.
Aplicaciones Científicas De Investigación
[4-(1-azepanylcarbonyl)phenyl](2,5-dimethoxyphenyl)methanone has been used in various scientific research studies as a tool to investigate the function and regulation of glutamate receptors, specifically the metabotropic glutamate receptors (mGluRs). [4-(1-azepanylcarbonyl)phenyl](2,5-dimethoxyphenyl)methanone is an agonist of mGluRs and has been shown to modulate synaptic transmission in the central nervous system. [4-(1-azepanylcarbonyl)phenyl](2,5-dimethoxyphenyl)methanone has also been used in studies related to neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in pain research.
Propiedades
IUPAC Name |
[4-(azepane-1-carbonyl)phenyl]-(2,5-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-26-18-11-12-20(27-2)19(15-18)21(24)16-7-9-17(10-8-16)22(25)23-13-5-3-4-6-14-23/h7-12,15H,3-6,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTWFFRHWDCLNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC=C(C=C2)C(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Azepane-1-carbonyl)phenyl]-(2,5-dimethoxyphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(5-bromo-2-furyl)-8,9-dimethoxy-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B3442257.png)

![1-[(5-bromo-2-thienyl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3442261.png)


![ethyl 4-phenyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3442278.png)
![2-bromo-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B3442284.png)
![[3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B3442292.png)
![(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B3442298.png)
![2-[(4-bromo-2-thienyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3442318.png)
![N-2-naphthyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B3442323.png)

![2,2'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B3442343.png)
